4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol
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Overview
Description
4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are chosen for their efficiency in constructing the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, which are advantageous due to their ability to produce high yields of the target compound in a single synthetic step .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
What sets 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol apart is its unique structure, which combines the imidazo[1,2-a]pyrazine scaffold with a methoxyphenol group. This unique combination may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[3-(2,3-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H20N4O2/c1-13-5-4-6-16(14(13)2)23-21-20(24-19-12-22-9-10-25(19)21)15-7-8-17(26)18(11-15)27-3/h4-12,23,26H,1-3H3 |
InChI Key |
LYGKQFKQHHXHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC)C |
Origin of Product |
United States |
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